5,7-difluoro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide
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Overview
Description
5,7-Difluoro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of fluorine atoms at the 5th and 7th positions, a hydroxyl group at the 4th position, and a methoxyphenyl group attached to the nitrogen atom of the carboxamide group at the 3rd position of the quinoline ring. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-difluoro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,7-difluoro-4-hydroxyquinoline and 4-methoxyaniline.
Formation of Intermediate: The 5,7-difluoro-4-hydroxyquinoline is reacted with a suitable carboxylating agent to form the quinoline-3-carboxylic acid intermediate.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with 4-methoxyaniline under appropriate reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5,7-Difluoro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form a quinone derivative.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The fluorine atoms at the 5th and 7th positions can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and elevated temperatures.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives, depending on the nucleophile used.
Scientific Research Applications
5,7-Difluoro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial and antiviral agent due to its ability to inhibit various enzymes.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe to study the interactions of quinoline derivatives with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5,7-difluoro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine atoms enhance its binding affinity to these targets, leading to the inhibition of enzymatic activity or modulation of receptor function. The hydroxyl and methoxyphenyl groups contribute to the compound’s overall stability and bioavailability, allowing it to exert its effects more efficiently.
Comparison with Similar Compounds
Similar Compounds
5,7-Difluoro-4-hydroxyquinoline: Lacks the carboxamide and methoxyphenyl groups, resulting in different chemical properties and biological activities.
4-Hydroxy-2-quinolone: Similar core structure but lacks the fluorine atoms and methoxyphenyl group, leading to distinct reactivity and applications.
Diosmetin (5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-benzopyran-4-one): Shares the methoxyphenyl group but has a different core structure, resulting in different biological activities.
Uniqueness
5,7-Difluoro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide is unique due to the presence of both fluorine atoms and the methoxyphenyl group, which confer specific electronic and steric properties. These features enhance its binding affinity to molecular targets and its stability, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
1018144-06-3 |
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Molecular Formula |
C17H12F2N2O3 |
Molecular Weight |
330.28 g/mol |
IUPAC Name |
5,7-difluoro-N-(4-methoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C17H12F2N2O3/c1-24-11-4-2-10(3-5-11)21-17(23)12-8-20-14-7-9(18)6-13(19)15(14)16(12)22/h2-8H,1H3,(H,20,22)(H,21,23) |
InChI Key |
UAHFKSCAELTDGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C(=CC(=C3)F)F |
Origin of Product |
United States |
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